molecular formula C17H10O2 B1615790 Pyrene-2-carboxylic acid CAS No. 36428-96-3

Pyrene-2-carboxylic acid

Cat. No.: B1615790
CAS No.: 36428-96-3
M. Wt: 246.26 g/mol
InChI Key: JOPBIBGSCKPRBR-UHFFFAOYSA-N
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Description

Pyrene-2-carboxylic acid is a versatile intermediate used in the synthesis of various functional organic molecules. It is derived from pyrene, a polycyclic aromatic hydrocarbon known for its unique optical and electronic properties. This compound is particularly valuable for introducing the 2-pyrenyl unit into different molecular structures, making it a significant component in materials science and organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2-carboxylic acid typically involves a three-step process starting from pyrene. The classical preparation method has been revised to enhance efficiency and yield. The process includes:

Industrial Production Methods: On an industrial scale, the synthesis of this compound is optimized for higher yields and cost-effectiveness. The process involves the use of robust reaction conditions and efficient purification techniques to ensure the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pyrene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the carboxylic acid group to other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrene derivatives, which are valuable in different applications such as organic electronics and photonics .

Scientific Research Applications

Pyrene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyrene-2-carboxylic acid involves its interaction with molecular targets through its aromatic structure. The compound can intercalate into DNA, affecting its function and stability. Additionally, its unique electronic properties enable it to participate in various photophysical processes, making it useful in applications like fluorescence imaging and organic electronics .

Comparison with Similar Compounds

  • Pyrene-1-carboxylic acid
  • Pyrene-4,5-dione
  • 1,6-Dibromopyrene

Comparison: Pyrene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to pyrene-1-carboxylic acid, it offers different reactivity and interaction profiles, making it suitable for specific applications in materials science and organic synthesis .

Properties

IUPAC Name

pyrene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPBIBGSCKPRBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00319144
Record name Pyrene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36428-96-3
Record name NSC340266
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340266
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyrene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00319144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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